Src Kinase Inhibitory Potency: 5-Fluoro vs. 5-Chloro vs. 5-H on an Identical Quinazoline Scaffold
In a direct matched-pair comparison on the N-(benzodioxol-4-yl)-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-amine scaffold, the 5-fluoro derivative (BDBM6212) inhibited Src kinase with an IC50 of 28 nM, demonstrating 1.8-fold greater potency than the 5-chloro analog (BDBM6217, IC50 = 50 nM) [1]. The 5-unsubstituted analog (BDBM6209) was the most potent of the three (IC50 = 14 nM), confirming that the 5-fluoro substituent occupies a distinct potency position between the unsubstituted and chloro variants [1].
| Evidence Dimension | Src kinase inhibition IC50 (nM) |
|---|---|
| Target Compound Data | 28 nM (5-fluoro, BDBM6212) |
| Comparator Or Baseline | 50 nM (5-chloro, BDBM6217); 14 nM (5-H, BDBM6209) |
| Quantified Difference | 1.8-fold more potent than 5-chloro; 2-fold less potent than 5-unsubstituted |
| Conditions | Src kinase activity assay; phosphate transfer to immobilized substrate; identical assay protocol for all three compounds (BindingDB assay ID 798) |
Why This Matters
For medicinal chemistry programs targeting Src kinase, the 5-fluoro substituent offers a distinct potency node that cannot be replicated by simply ordering the 5-chloro or unsubstituted benzodioxol-4-amine building blocks.
- [1] BindingDB. BDBM6212 (5-Fluoro) Src IC50 = 28 nM; BDBM6217 (5-Chloro) Src IC50 = 50 nM; BDBM6209 (5-H) Src IC50 = 14 nM. All assayed under identical conditions (Entry ID 798). Deposited 2005-10-18. View Source
